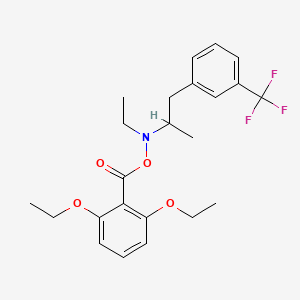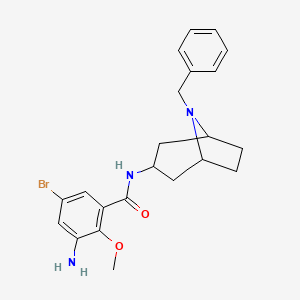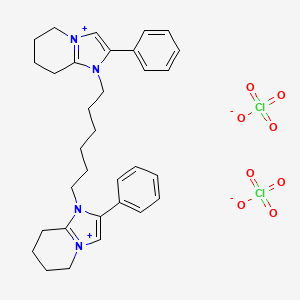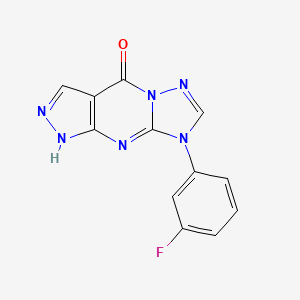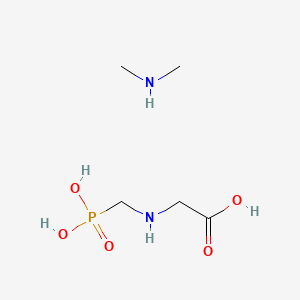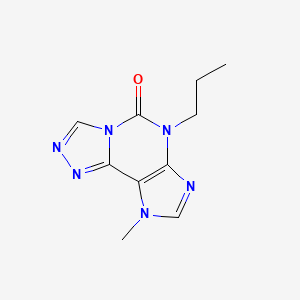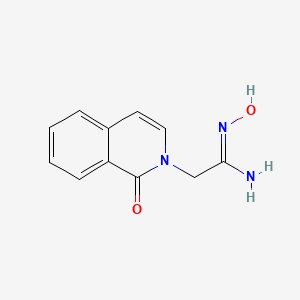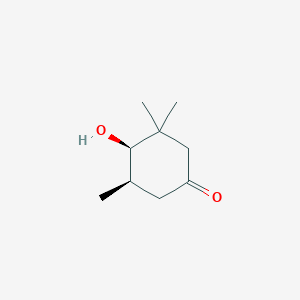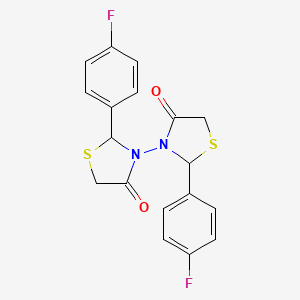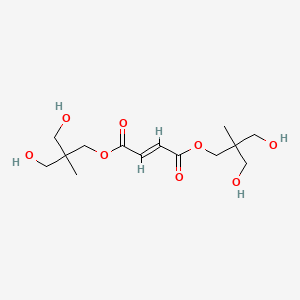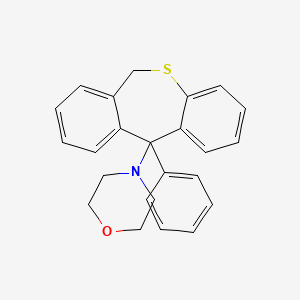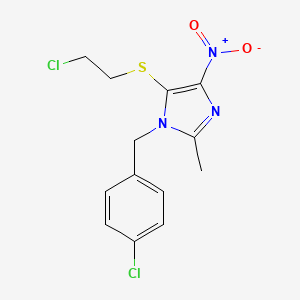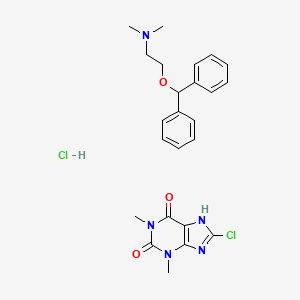
Dimenhydrinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimenhydrinate hydrochloride is a medication commonly used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness. It is a combination of two active ingredients: diphenhydramine, an antihistamine, and 8-chlorotheophylline, a stimulant. This compound is available over-the-counter under various brand names, including Dramamine, Gravol, and Driminate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimenhydrinate hydrochloride is synthesized through a chemical reaction between diphenhydramine and 8-chlorotheophylline. The process involves the formation of an amide bond between the two compounds, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors under controlled conditions to ensure product purity and consistency. The reaction mixture is carefully monitored for temperature, pH, and reaction time to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Dimenhydrinate hydrochloride primarily undergoes reactions related to its functional groups, such as amide hydrolysis and esterification.
Common Reagents and Conditions:
Amide Hydrolysis: This reaction can be performed using strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), under elevated temperatures.
Esterification: The esterification of this compound can be achieved using acyl chlorides or anhydrides in the presence of a catalyst like pyridine.
Major Products Formed:
Hydrolysis Products: The hydrolysis of this compound results in the formation of diphenhydramine and 8-chlorotheophylline.
Esterification Products: Esterification reactions can produce various esters, depending on the acylating agent used.
Applications De Recherche Scientifique
Dimenhydrinate hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and stability.
Biology: Research on this compound focuses on its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: It is widely studied for its efficacy in treating motion sickness, vertigo, and nausea.
Industry: The compound is used in the development of transdermal patches and other drug delivery systems to improve its bioavailability and patient compliance.
Mécanisme D'action
Dimenhydrinate hydrochloride exerts its effects through multiple mechanisms:
Antihistaminic Activity: It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.
Anticholinergic Activity: It blocks the action of acetylcholine, reducing vestibular stimulation and labyrinthine function.
Sedative Effects: The presence of 8-chlorotheophylline provides a mild stimulant effect, balancing the sedative properties of diphenhydramine.
Comparaison Avec Des Composés Similaires
Meclizine: Used for motion sickness and vertigo, but lacks the stimulant component.
Promethazine: Effective for nausea and vomiting, but has stronger sedative effects.
Scopolamine: Used for motion sickness, but administered via a transdermal patch.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
76005-58-8 |
|---|---|
Formule moléculaire |
C24H29Cl2N5O3 |
Poids moléculaire |
506.4 g/mol |
Nom IUPAC |
2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C17H21NO.C7H7ClN4O2.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10);1H |
Clé InChI |
XBELCFNAGSCRNF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


